molecular formula C11H14BrN B1441075 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1187933-50-1

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1441075
CAS No.: 1187933-50-1
M. Wt: 240.14 g/mol
InChI Key: IHURQQGYYFINIK-UHFFFAOYSA-N
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Description

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom at the 8th position and two methyl groups at the 4th position on the tetrahydroquinoline ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name

8-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHURQQGYYFINIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.

    Reduction: Reduction of the bromine atom can lead to the formation of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: 4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroquinoline ring structure allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a candidate for therapeutic applications .

Comparison with Similar Compounds

    4,4-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    8-Iodo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Contains an iodine atom, which can lead to different chemical and biological properties.

Uniqueness: The presence of the bromine atom at the 8th position in 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline imparts unique reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound notable for its unique structural characteristics, including a bromine atom at the 8th position and two methyl groups at the 4th position. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and biochemical pathways. Key mechanisms include:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroids. This interaction can lead to either inhibition or activation of enzymatic activity, influencing metabolic pathways significantly.
  • Cell Signaling Modulation : It affects cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Alterations in this pathway can impact gene expression related to apoptosis and cell cycle regulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects against various bacterial strains. Its structural features may enhance its reactivity towards microbial targets.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, it has been tested against K562 and KU812 cell lines, demonstrating significant antiproliferative effects .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antiproliferative Effects : In a study involving K562 cells (a human leukemia cell line), treatment with the compound resulted in notable growth inhibition after 24 hours . The study highlighted the importance of specific structural modifications for enhancing cytotoxic efficiency.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated moderate to good antibacterial activity .

Data Table: Summary of Biological Activities

Biological ActivityModel/SystemObserved EffectReference
AntimicrobialBacterial strains (e.g., Staphylococcus aureus)Moderate to good activity
AnticancerK562 cell lineSignificant growth inhibition
Enzyme InteractionCytochrome P450Inhibition/activation of metabolic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

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